molecular formula C8H10O2 B572686 2-Phenoxyethyl-1,1,2,2-d4 alcohol CAS No. 1219804-65-5

2-Phenoxyethyl-1,1,2,2-d4 alcohol

Cat. No.: B572686
CAS No.: 1219804-65-5
M. Wt: 142.19
InChI Key: QCDWFXQBSFUVSP-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxyethyl-1,1,2,2-d4 alcohol is an isotopically labeled variant of phenoxyethanol, a common preservative and disinfectant used in the pharmaceutical and cosmetic industries. The compound has the molecular formula C8H6D4O2 and a molecular weight of 142.19 g/mol . It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl-1,1,2,2-d4 alcohol typically involves the reaction of phenol with ethylene oxide in the presence of a deuterium source. The reaction is carried out under controlled conditions of temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl-1,1,2,2-d4 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenoxyethyl-1,1,2,2-d4 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl-1,1,2,2-d4 alcohol is similar to that of phenoxyethanol. It acts as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The presence of deuterium atoms does not significantly alter its antimicrobial properties but makes it useful for tracing and studying metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Phenoxyethyl-1,1,2,2-d4 alcohol is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential. The deuterium atoms provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise and accurate analysis .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-phenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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